ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate typically involves the chloromethylation of a pyrimidine derivative. One common method includes the reaction of 2-methylpyrimidine-5-carboxylic acid with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then esterified with ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of 4-(chloromethyl)-2-methylpyrimidine-5-carboxylic acid.
Scientific Research Applications
Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylpyrimidine-5-carboxylate: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-(Chloromethyl)-2-methylpyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
2-Methylpyrimidine-5-carboxylic acid: Lacks both the chloromethyl and ester groups, making it less versatile in chemical reactions.
Uniqueness
Ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate is unique due to the presence of both the chloromethyl and ester groups, which provide a combination of reactivity and solubility that is advantageous for various synthetic applications.
Properties
CAS No. |
1092281-14-5 |
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Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
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